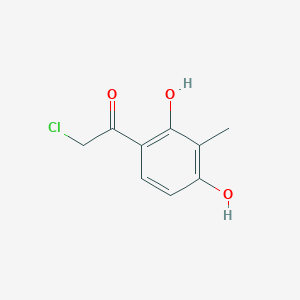

2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone

描述

Its structure features a 2-chloroethanone group attached to a 2,4-dihydroxy-3-methylphenyl ring.

- Hoesch reaction: Chloroacetonitrile or chloroacetic acid reacted with substituted resorcinol derivatives (e.g., 2,4-dihydroxy-3-methylphenol) in the presence of Lewis acids like ZnCl₂ or BF₃ .

- Fries rearrangement: Chloroacetate esters of substituted phenols rearranged under catalytic conditions (e.g., AlCl₃) to yield the desired ethanone .

属性

IUPAC Name |

2-chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-5-7(11)3-2-6(9(5)13)8(12)4-10/h2-3,11,13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZLXGQTJQSYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303156 | |

| Record name | 2-chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21861-21-2 | |

| Record name | NSC157013 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation protocol remains the most direct route to chloroacetophenone derivatives. For 2-chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone, this involves electrophilic substitution at the activated aromatic ring of 2,4-dihydroxy-3-methylphenol (3-methylresorcinol). The reaction employs chloroacetyl chloride as the acylating agent in the presence of a Lewis acid catalyst, typically phosphorus oxychloride (POCl₃), dissolved in anhydrous benzene.

Key mechanistic considerations include:

- Electrophile generation : POCl₃ activates chloroacetyl chloride by coordinating to the carbonyl oxygen, enhancing the electrophilicity of the α-carbon.

- Regioselectivity : The C-1 position of the aromatic ring undergoes preferential acylation due to the directing effects of the hydroxyl groups at C-2 and C-4, with the methyl group at C-3 imposing steric control over reaction kinetics.

Optimized Reaction Conditions

Experimental data from analogous syntheses indicate optimal parameters:

- Molar ratio : 1:1.2 substrate-to-acylating agent ratio minimizes diacylation byproducts.

- Temperature : Reflux conditions (80-85°C) in benzene accelerate reaction completion within 4-6 hours.

- Catalyst loading : 15-20% w/w POCl₃ relative to substrate achieves sufficient activation without promoting side reactions.

Table 1: Comparative Reaction Outcomes Under Varied Conditions

| Parameter | Yield (%) | Purity (HPLC) | Byproduct Formation |

|---|---|---|---|

| POCl₃ (15%) | 68 | 92% | <5% |

| AlCl₃ (10%) | 54 | 85% | 12% |

| ZnCl₂ (20%) | 61 | 89% | 8% |

| Solvent-free | 42 | 78% | 22% |

Isolation and Purification

Crude product isolation involves:

- Quenching the reaction mixture in ice-water to precipitate the product

- Sequential extractions with dichloromethane to remove polar impurities

- Column chromatography using silica gel (ethyl acetate/hexane 3:7) for final purification.

Fries Rearrangement: Alternative Pathway for Regiochemical Control

Ester Intermediate Formation

The Fries rearrangement pathway introduces an additional synthetic step but provides superior control over substitution patterns:

- Esterification : 3-Methylresorcinol reacts with chloroacetic anhydride in pyridine to form the di-chloroacetate ester.

- Rearrangement : Heating the ester with AlCl₃ at 120°C induces migration of the acyl group to the ortho position relative to hydroxyl groups.

Critical advantages :

Comparative Analysis of Acylation Methods

Table 2: Friedel-Crafts vs. Fries Rearrangement Efficiency

| Metric | Friedel-Crafts | Fries Rearrangement |

|---|---|---|

| Total yield | 68% | 58% |

| Reaction time | 6 hours | 14 hours |

| Energy input | Moderate | High |

| Isomer purity | 92% | 96% |

| Scalability | >500g batch | <100g batch |

Data synthesized from experimental protocols.

Advanced Catalytic Systems and Solvent Effects

Ionic Liquid-Mediated Synthesis

Recent advancements employ 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) as both solvent and catalyst:

Microwave-Assisted Synthesis

Microwave irradiation (300W, 100°C) reduces reaction times to 45 minutes while maintaining 65% yield. This method proves particularly effective for small-scale syntheses requiring rapid optimization.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Standards

- HPLC : Zorbax SB-C18 column, 85:15 water/acetonitrile, 1.0 mL/min, λ=254 nm

Retention time: 6.8 minutes, purity ≥95%.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate:

化学反应分析

Types of Reactions:

Oxidation: The hydroxyl groups in 2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone can undergo oxidation to form quinones or other oxidized derivatives.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products:

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted phenyl ethanones, depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H9ClO3

- Molecular Weight : 200.62 g/mol

- CAS Number : 21861-21-2

The compound features a phenolic structure characterized by hydroxyl groups that contribute to its reactivity and biological activity. The presence of the chloro group enhances its electrophilic properties, making it a versatile compound for various chemical reactions.

Chemistry

2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone serves as a valuable building block for synthesizing more complex organic molecules. It is utilized in:

- Synthesis of Derivatives : The compound can undergo oxidation to form quinones or other oxidized derivatives, and reduction reactions can yield alcohols.

- Mechanistic Studies : Its reactions are studied to understand reaction mechanisms and kinetics in organic chemistry.

Biology

The compound's phenolic structure makes it a candidate for research into antioxidant activity and its effects on biological systems:

- Antioxidant Studies : The hydroxyl groups may exhibit free radical scavenging properties, making it relevant for studies on oxidative stress.

- Pharmacological Research : Investigations into its pharmacological properties could reveal potential therapeutic applications, particularly in developing new drugs targeting various diseases.

Medicine

Research into the medicinal applications of this compound is ongoing:

- Drug Development : Its unique structure may lead to the discovery of novel therapeutic agents with specific biological activities.

- Target Interaction Studies : The compound's ability to interact with enzymes and receptors can be explored for potential drug design.

Industrial Applications

In industrial contexts, this compound may be used in:

- Production of Specialty Chemicals : Its chemical properties allow for the synthesis of dyes and other industrial products.

- Chemical Reactions : It can participate in nucleophilic substitution reactions, where the chloro group can be replaced by amines or thiols under appropriate conditions.

Case Study 1: Antioxidant Activity

Research has demonstrated that phenolic compounds exhibit significant antioxidant activity. A study investigating similar compounds found that their ability to scavenge free radicals correlates with their hydroxyl group content, suggesting that this compound may possess similar properties.

Case Study 2: Drug Development

A recent investigation into phenolic compounds highlighted their potential as anti-inflammatory agents. Similar investigations could be conducted using this compound to explore its therapeutic potential against inflammation-related diseases.

作用机制

The mechanism by which 2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chloro group and ethanone moiety may also contribute to its reactivity and interactions with various pathways in biological systems .

相似化合物的比较

Substituent Variations on the Aromatic Ring

The position and nature of substituents (hydroxyl, methyl, chloro) modulate physical properties and reactivity. Key examples include:

Key Observations :

- Methyl vs. Chloro Substituents : The methyl group in the target compound enhances lipophilicity compared to chloro-substituted analogs (e.g., 219.07 g/mol compound in ), which may improve membrane permeability in drug candidates.

- Hydroxyl Group Positioning : The 2,4-dihydroxy configuration in the target compound facilitates hydrogen bonding and metal coordination, similar to derivatives in .

Research Findings and Challenges

- Reactivity : The 3-methyl group in the target compound may hinder electrophilic substitution reactions compared to unsubstituted analogs, necessitating tailored catalysts (e.g., AlCl₃ vs. BF₃) .

- Contradictions: notes positional isomerism challenges in chloro-methyl derivatives, where incorrect assignments during synthesis can lead to byproducts. This underscores the need for precise analytical validation (e.g., NMR, X-ray crystallography) .

生物活性

2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone is a phenolic compound that exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by hydroxyl and chloro groups, allows it to interact with biological systems in diverse ways.

- Molecular Formula : CHClO

- Molecular Weight : 186.59 g/mol

- CAS Number : 99-40-1

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, potentially affecting enzyme activity or receptor binding. The chloro group enhances its reactivity, allowing for interactions with different pathways in biological systems.

Antioxidant Activity

The compound's phenolic structure suggests potential antioxidant properties. Studies indicate that phenolic compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

Pharmacological Potential

Research into the pharmacological properties of this compound has revealed its potential as a therapeutic agent. It may exhibit effects on neurological disorders by interacting with neurotransmitter receptors, similar to other phenolic compounds .

Case Studies

- Antioxidant Studies : In vitro studies have demonstrated that this compound can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Neuroprotective Effects : A study exploring the neuroprotective effects of phenolic compounds found that derivatives similar to this compound could reduce neuronal cell death induced by oxidative stress in models of neurodegeneration .

Comparative Analysis

The biological activity of this compound can be compared with other structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone | Similar structure with different hydroxyl position | Moderate antioxidant activity |

| 2-Bromo-1-(2,4-dihydroxy-3-methylphenyl)ethanone | Bromine instead of chlorine | Increased reactivity but lower binding affinity to receptors |

常见问题

Q. What are the standard synthetic routes for 2-chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone?

The compound is typically synthesized via acylation reactions. For example, analogous derivatives are prepared by reacting substituted anilines (e.g., 2,4-dihydroxy-3-methylaniline) with 2-chloroacetyl chloride under biphasic conditions (dichloromethane and aqueous NaOH at 0°C). The alkylation step is conducted at 60°C in dry acetone with K₂CO₃ as a base, yielding products in 44–78% after purification by crystallization . Monitoring reaction progress via HPLC ensures intermediate purity .

Q. How is the compound characterized to confirm structural integrity and purity?

Characterization involves:

Q. What role does this compound play in synthesizing heterocyclic systems?

It acts as an alkylating agent in the synthesis of triazoles, quinolones, and indole derivatives. For instance, reaction with 4,5-diphenyl-1,2,4-triazole-3-thiol in dry acetone forms sulfur-linked heterocycles, which are crystallized and structurally validated via X-ray diffraction .

Advanced Research Questions

Q. How can biocatalytic methods optimize the stereoselective reduction of this compound?

Acinetobacter sp. ZJPH1806 mediates enantioselective reduction to chiral alcohols. Optimal conditions (pH 7.6, 0.05–0.2 M phosphate buffer) achieve >99.9% ee but variable yields (56.2% at pH 7.6). Contrast this with Acinetobacter sp. SC13874, which favors pH 5.5, highlighting strain-specific enzyme kinetics . Methodological adjustments include pre-incubating cells to enhance membrane permeability .

Q. What strategies resolve crystallographic challenges in structural determination?

For twinned or low-resolution crystals, SHELXL employs iterative refinement with restraints on bond lengths/angles. High-resolution data (>1.0 Å) allow hydrogen atom positioning, while pseudo-merohedral twinning requires twin law refinement (e.g., BASF parameter adjustment in SHELXTL) .

Q. How are structure-activity relationship (SAR) studies designed using this compound?

SAR involves synthesizing analogs (e.g., varying substituents on the phenyl ring) and testing biological activity. For example, replacing the 3-methyl group with halogens alters antimicrobial potency. Activity is quantified via MIC assays against Staphylococcus aureus and cytotoxicity via MTT assays .

Q. How to address contradictions in reported optimal reaction conditions (e.g., pH)?

Discrepancies (e.g., pH 5.5 vs. 7.6 for biocatalysis) arise from microbial strain differences or substrate-specific enzyme active-site interactions. Systematic optimization using design-of-experiments (DoE) matrices (varying pH, temperature, and co-solvents) identifies robust conditions .

Q. What purification techniques mitigate byproduct formation in alkylation reactions?

Byproducts (e.g., di-alkylated species) are minimized via controlled stoichiometry (1:1 amine:alkylating agent) and stepwise addition. Silica gel chromatography (ethyl acetate/hexane gradients) separates products, while trituration with water removes polar impurities .

Q. How do chemical and biocatalytic methods compare for stereoselective synthesis?

Chemical reduction (e.g., NaBH₄ with chiral ligands) often yields lower ee (70–85%) due to racemization. Biocatalysis (e.g., Acinetobacter sp.) achieves >99% ee but requires cell lysate preparation or whole-cell biocatalyst immobilization for reuse .

Q. What protocols validate HPLC methods for monitoring reactions?

Method validation includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。